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molecular formula C8H11F3O B8683364 1,1,1-Trifluorooct-3-YN-2-OL CAS No. 89524-13-0

1,1,1-Trifluorooct-3-YN-2-OL

Cat. No. B8683364
M. Wt: 180.17 g/mol
InChI Key: YIGWNBOZAOKETO-UHFFFAOYSA-N
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Patent
US04532020

Procedure details

1-hexene (6.2 g, 76 mmol) and n-butyllithium (52 ml, 1.5 M in hexane) and trifluoroacetaldehyde (7 g, 71 mmol) were reacted 3 hours under the action of ultrasonic irradiation (as generated by a commercially available ultrasonic cleaner 220H manufactured by Branson Cleaning Equipment Company). The reaction mixture was poured into aqueous 2% HCl solution and diethyl ether was used for extraction of the oily layer. The extracts were then distilled to give 1,1,1-trifluoro-3-octyne-2-ol (b.p.: 83-85° C./21 mmHg) in a yield of 72%. This hydroxyalkyne gave the following analytical data:
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].C([Li])CCC.[F:12][C:13]([F:17])([F:16])[CH:14]=[O:15].Cl>C(OCC)C>[F:12][C:13]([F:17])([F:16])[CH:14]([OH:15])[C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C=CCCCC
Name
Quantity
52 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 g
Type
reactant
Smiles
FC(C=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was used for extraction of the oily layer
DISTILLATION
Type
DISTILLATION
Details
The extracts were then distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(C#CCCCC)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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